1,4-Dichloropentane

Descripción general

Descripción

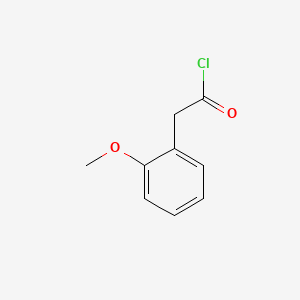

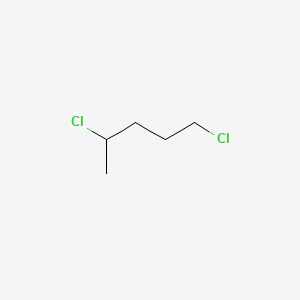

1,4-Dichloropentane is a chemical compound with the molecular formula C5H10Cl2. It has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, and 2 chlorine atoms . The structure is arranged in such a way that it forms a pentane molecule with chlorine atoms replacing two hydrogen atoms at the 1st and 4th positions .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3. It has a boiling point of 162.0±0.0 °C at 760 mmHg. The vapour pressure of this compound is 2.9±0.3 mmHg at 25°C. The enthalpy of vaporization is 38.2±3.0 kJ/mol. The flash point is 44.8±14.6 °C. The index of refraction is 1.433 .Aplicaciones Científicas De Investigación

Chemical Reactions and Isomerization

1,4-Dichloropentane is involved in various chemical reactions and isomerization processes. Studies have shown its participation in halogen migration when reacting with aluminum chloride, leading to the formation of different isomers. For instance, it can partially isomerize to a mixture of 1,2- and 1,3-dichloropentane, indicating its potential in organic synthesis and chemical transformation processes (Billups, Kurtz, & Farmer, 1970).

Electrochemical Reduction

Research on the electrochemical reduction of 1,4-dihalobutanes at carbon cathodes in dimethylformamide has revealed that this compound can undergo a myriad of transformations. This includes the production of various compounds, such as cyclopentane and n-pentane, under specific conditions. This highlights its significance in electrochemical studies and potential applications in industrial processes (Pritts & Peters, 1995).

Bioremediation and Environmental Management

Significant advances have been made in the bioremediation of environments contaminated with compounds like this compound. Its high water solubility and co-occurrence with other contaminants present challenges in cleanup processes. Current research is focused on chemical, physical, and biological treatment technologies, emphasizing the need for effective bioremediation strategies (Zhang, Gedalanga, & Mahendra, 2017).

Thermodynamics and Spectroscopy

Studies on the enthalpies of solution and heat capacities of this compound in water have been conducted. These findings are crucial for understanding the thermodynamic properties of dichloropentanes, relevant in various scientific fields, including material science and chemical engineering [(Hallén, 1993)](https://consensus.app/papers/enthalpies-solution-heat-capacities-αωdichloroalkanes-hallén/0b0ea71421405b19b918ef28bc1f60d0/?utm_source=chatgpt). Similarly, vibrational analyses using spectroscopic methods have been performed on compounds like 2,4-dichloropentane, providing insights into molecular conformations and properties, which are valuable in the field of molecular chemistry (Moore & Krimm, 1974).

Groundwater and Environmental Contamination

Research on this compound in aqueous environments, particularly its occurrence and treatment in contaminated groundwater, is crucial. Its classification as a probable human carcinogen and use as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane (TCA) make it a significant environmental concern. Studies focus on its physical and chemical properties, behavior in the environment, and treatment methods like advanced oxidation processes (Zenker, Borden, & Barlaz, 2003).

Co-Contaminant Effects on Biodegradation

The impact of chlorinated solvent co-contaminants on the biodegradation kinetics of this compound is a key area of study. Since it often co-occurs with solvents like TCA, understanding how these co-contaminants affect its biodegradation is essential for developing effective bioremediation strategies (Mahendra, Grostern, & Alvarez-Cohen, 2013).

Safety and Hazards

1,4-Dichloropentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs affected are the respiratory system .

Propiedades

IUPAC Name |

1,4-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZUPZAYWWVHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278125, DTXSID00870725 | |

| Record name | 1,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_54798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

626-92-6 | |

| Record name | 1,4-Dichloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.